molecular formula C20H19N5O4 B2673651 2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide CAS No. 1008035-90-2

2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2673651
CAS RN: 1008035-90-2
M. Wt: 393.403
InChI Key: WKKFXMDIYWWELF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolo[3,4-d][1,2,3]triazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a pyrrolo[3,4-d][1,2,3]triazole ring, which is a fused ring system containing a pyrrole ring and a 1,2,3-triazole ring. It also contains methoxyphenyl and methylphenyl groups attached to the ring system .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in its structure. For instance, the methoxyphenyl and methylphenyl groups might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point, boiling point, and solubility, can be predicted based on the types of functional groups present .

Scientific Research Applications

Synthesis and Characterization

The compound is involved in various synthesis processes, leading to the creation of derivatives with potential antimicrobial and anticancer activities. For example, novel 1,2,4-triazole derivatives have been synthesized, showing good or moderate antimicrobial activities against test microorganisms. These compounds were obtained through reactions of ester ethoxycarbonylhydrazones with primary amines, followed by further chemical modifications to enhance their biological activity (Bektaş et al., 2007). Similarly, new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines were synthesized for evaluation of their anticancer and antimicrobial activities, highlighting the compound's role in developing new therapeutic agents (Kumar et al., 2019).

Anticancer and Analgesic Agents

The compound serves as a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which have shown significant anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. This research underscores the compound's utility in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Enzyme Inhibitory Activities

The compound is also involved in the synthesis of triazole analogues evaluated for their inhibition potential against various enzymes, indicating its potential application in the development of enzyme inhibitors. For instance, synthesized compounds demonstrated good activity against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. This research provides insight into the compound's role in discovering new therapeutic agents targeting specific enzymes (Virk et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with any chemical compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible uses in various fields such as medicine or materials science .

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-12-3-5-13(6-4-12)21-16(26)11-24-18-17(22-23-24)19(27)25(20(18)28)14-7-9-15(29-2)10-8-14/h3-10,17-18H,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKFXMDIYWWELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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